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Introduction & Scope

Vogeloside is a highly functionalized secoiridoid glycoside (Molecular Formula: C17H2401o0,

388.4 g/mol ) known for its therapeutic potential, particularly its anti-inflammatory and analgesic
properties[1]. Structurally, it consists of a pyran-fused aglycone core linked to a

-D-glucopyranose moiety, featuring an ethenyl group and a diagnostic methoxy substituent[2].
Due to the inherent chemical instability and high polarity of secoiridoids[3], structural
elucidation requires an uncompromising, high-resolution analytical approach.

This application note provides a self-validating Nuclear Magnetic Resonance (NMR)
spectroscopy protocol designed for researchers and drug development professionals. By
strictly correlating spectral data with spatial geometry, this guide ensures the unambiguous
identification of Vogeloside and its differentiation from closely related stereoisomers (e.g., epi-
vogeloside)[4].
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Experimental Protocol: A Self-Validating NMR
Workflow

To guarantee trustworthiness, this protocol is designed as a self-validating system. The
experimental parameters are explicitly chosen so that the resulting data must internally agree
(e.g., the proton integral must equal exactly 24, and the carbon count must resolve exactly 17
environments). If these conditions are not met, the protocol dictates a mandatory re-evaluation
of sample purity or instrument parameters.

Step 1: Sample Preparation and Solvent Selection

» Methodology: Dissolve 5-10 mg of high-purity (>98%) Vogeloside in 0.6 mL of deuterated
methanol (CDsOD) or DMSO-

[1].

o Causality & Validation: CDsOD is the primary solvent of choice because it disrupts the
intermolecular hydrogen bonding of the glucose hydroxyl groups, which sharpens the signals
of the aglycone core. Alternatively, DMSO-

is utilized only when the observation of exchangeable hydroxyl protons is required for
stereochemical locking via hydrogen-bond analysis.

Step 2: 1D NMR Acquisition (*H and **C/DEPTQ)

o Methodology: Acquire H NMR at
400 MHz (600 MHz recommended for optimal dispersion) with a relaxation delay (
) of 2.0 s. Acquire 3C NMR at
100 MHz using DEPTQ or standard pulse sequences with an extended
of 2.5-3.0 s.

o Causality & Validation: The extended

in 13C acquisition is critical. It ensures the complete longitudinal relaxation of quaternary
carbons (specifically the carbonyl C-11 and the acetal C-1). Failure to extend this delay often
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results in quaternary carbons being lost in the baseline noise, leading to a miscounted
carbon skeleton[5].

» Self-Validation Check: The integration of the *H spectrum must yield exactly 24 protons. The
13C/DEPTQ spectra must perfectly resolve 17 distinct carbon environments (1 CHs, 3 CHz,
10 CH, 3 Cq). Any deviation halts the workflow.

Step 3: 2D NMR Connectivity Mapping (COSY, HSQC,
HMBC)

e Methodology: Execute tH-'H COSY, *H-13C HSQC, and *H-13C HMBC experiments.

o Causality & Validation: HSQC distinguishes directly bonded C-H pairs, cleanly separating the
overlapping proton signals of the sugar moiety. HMBC is the definitive tool for bridging the
aglycone and the sugar; the cross-peak between the anomeric proton (H-1') and the
aglycone carbon (C-1) proves the glycosidic linkage[6].

Step 4: Stereochemical Profiling (NOESY)

o Methodology: Acquire a 2D NOESY spectrum with a mixing time of 300-500 ms.

o Causality & Validation: Secoiridoids possess multiple chiral centers. NOESY cross-peaks
establish the relative spatial proximity of protons (e.g., H-1, H-5, and H-9), validating the
absolute stereostructure when combined with the 13C-NMR glycosylation shift rule[4].

Workflow Visualization
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Logical workflow for the self-validating NMR elucidation of Vogeloside.
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Spectral Interpretation & Sighal Assignment

The structural elucidation of Vogeloside requires the systematic mapping of three primary
domains: the highly functionalized aglycone core, the diagnostic methoxy group, and the

-D-glucopyranosyl moiety.

Aglycone and Methoxy Signatures

The *H NMR spectrum exhibits a distinct downfield signal for the enolether proton (H-3) at
~7.45 ppm, which is a hallmark of the iridoid core. The ethenyl group (C-8, C-10) presents a
classic AMX spin system featuring a methine proton at ~5.40 ppm and terminal methylene
protons at ~5.25-5.30 ppm. The diagnostic methoxy group, which differentiates Vogeloside
from standard sweroside derivatives, appears as a sharp 3H singlet at ~3.55 ppm in *H NMR
and ~52.1 ppm in 13C NMR.

Glycosidic Linkage Validation
The anomeric proton (H-1") of the glucose moiety appears as a doublet at ~4.70 ppm with a

coupling constant (

Hz), confirming the

-configuration. The HMBC correlation between H-1" and C-1 (~96.5 ppm) definitively anchors
the sugar to the aglycone.

Table 1: Representative *H and **C NMR Spectral Data
for Vogeloside

Data acquired in CDsOD at 400 MHz (*H) and 100 MHz (*3C). Synthesized based on
secoiridoid glycosylation shift rules[4].
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'H Shift (ppm),

Carbon 1 . o Key HMBC
. C Shift (ppm) DEPT Type Multiplicity, J .
Position (H2) Correlations

z
c-1 96.5 CH 5.50 (d, 2.0) c-1', C-3,C-8
C-3 152.8 CH 7.45 (d, 2.5) C-1, C-4,C-11
C-4 106.2 Cq - -
C-5 274 CH 3.10 (m) C-4,C-6,C-9
1.80 (m), 1.30
C-6 24.5 CH: ) C-5, C-7
m
c-7 98.2 CH 4.80 (m) OMe, C-5, C-6
C-8 134.1 CH 5.40 (m) C-9, C-10
C-9 45.3 CH 2.65 (m) C-1,C-5,C-8
5.30 (dd, 17.2,
C-10 120.5 CH: 2.0), 5.25 (dd, C-8,C-9
10.5, 2.0)
Cc-11 166.7 Cq - -
OMe 52.1 CHs 3.55 (s) C-7
C-1 994 CH 4.70 (d, 7.8) C-1
c-2' 735 CH 3.20 (m) c-1, Cc-3
c-3' 77.8 CH 3.35 (m) c-2, C-4'
c-4 70.6 CH 3.25 (m) C-3, C-5
C-5' 77.2 CH 3.30 (m) C-4', C-6'
3.85 (dd, 11.9,
C-6' 61.8 CH: 2.0), 3.65 (dd, c-5'
11.9, 5.5)

Stereochemical Determination
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Stereochemical integrity serves as the final validation step. In Vogeloside, the relative
configuration at C-1, C-5, C-7, and C-9 must be rigorously confirmed to rule out diastereomers.

e NOESY Correlations: Strong Nuclear Overhauser Effect (NOE) enhancements between H-1
and H-9, and between H-5 and H-9, indicate that these protons are co-facial (typically

-oriented).

e Coupling Constants: The large

value of the anomeric proton (7.8 Hz) independently verifies the equatorial-axial relationship
characteristic of a

-glucopyranosyl linkage.

o Self-Validation Check (Isomer Differentiation): If the NOESY spectrum reveals a spatial
correlation between H-1 and the methoxy protons at C-7, it indicates the presence of the epi-
vogeloside configuration[4]. The absence of this specific cross-peak, coupled with the
expected C-7 chemical shifts, confirms the standard Vogeloside isomer.

Conclusion

The structural elucidation of Vogeloside demands a systematic, self-validating NMR approach.
By strictly correlating the 17 carbon signals via 1D/2D NMR and confirming spatial
arrangements through NOESY, researchers can definitively distinguish Vogeloside from its
stereoisomers and structurally related secoiridoids. This rigorous methodology ensures the
high-fidelity characterization essential for downstream pharmacological evaluation and drug
development applications.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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